

# ML218 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	ML218 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ML218 hydrochloride**, a potent and selective T-type calcium channel inhibitor. This document consolidates key chemical and pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

**Core Compound Information** 

Identifier	Value	Source
Compound Name	ML218 hydrochloride	Multiple Sources
CAS Number (ML218 free base)	1346233-68-8	GlpBio[1], MedKoo[2], Cayman Chemical[3]
CAS Number (ML218 hydrochloride)	2319922-08-0	ChemBK[4]
Molecular Formula (hydrochloride)	C19H27Cl3N2O	PubChem[5], ChemBK[4]
Molecular Weight (ML218 free base)	369.33 g/mol	MedKoo[2], Cayman Chemical[3]
Molecular Weight (hydrochloride)	405.79 g/mol	Tocris Bioscience[6][7], PubChem[5]



## **Pharmacological Data**

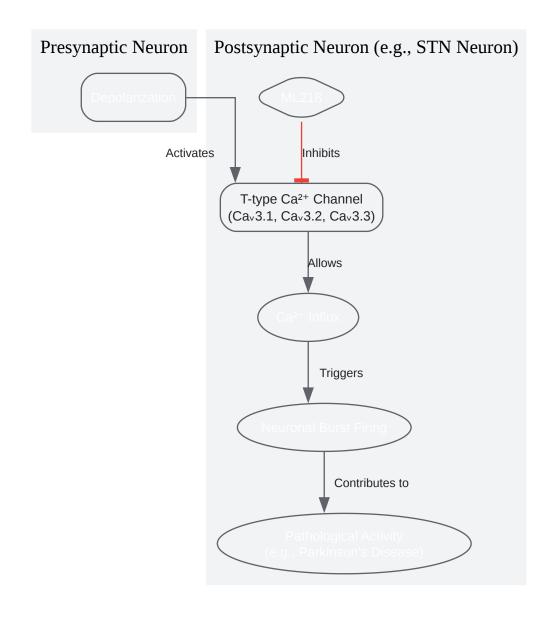
ML218 is a potent and selective inhibitor of T-type calcium channels ( $Ca_v3.1$ ,  $Ca_v3.2$ , and  $Ca_v3.3$ ).[1][8] It exhibits no significant inhibition of L- or N-type calcium channels, or KATP and hERG potassium channels.[8]

Parameter	Value	Assay	Source
IC50 (Ca <sub>v</sub> 3.2)	310 nM	Patch Clamp Electrophysiology	MedChemExpress[8], GlpBio[1]
IC50 (Ca <sub>v</sub> 3.3)	270 nM	Patch Clamp Electrophysiology	MedChemExpress[8], GlpBio[1]

# Signaling Pathway of ML218 in Neurons

ML218 exerts its effects by blocking T-type calcium channels, which are low-voltage activated channels that play a crucial role in regulating neuronal excitability. In conditions such as Parkinson's disease, abnormal burst firing in the subthalamic nucleus (STN) is a key pathological feature. T-type calcium channels contribute to this aberrant activity. By inhibiting these channels, ML218 reduces the calcium influx that triggers these bursts, thereby normalizing neuronal firing patterns.





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Caption: Signaling pathway of ML218 in inhibiting neuronal burst firing.

# Experimental Protocols In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is designed to measure the effect of ML218 on T-type calcium currents in isolated neurons (e.g., subthalamic nucleus neurons).

Methodology:



- Cell Preparation: Isolate and culture target neurons on glass coverslips.
- Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 M $\Omega$  when filled with internal solution.
- Solutions:
  - External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 25 NaHCO<sub>3</sub>, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, and 10 glucose, bubbled with 95% O<sub>2</sub>/5% CO<sub>2</sub>.
  - Internal Solution (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 1 MgCl<sub>2</sub>, 10 HEPES, 5 EGTA, 5 ATP-Mg, and 0.5 GTP-Na, adjusted to pH 7.3 with CsOH.
- · Recording Procedure:
  - Establish a whole-cell recording configuration.
  - Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type channels.
  - Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.
  - Perfuse the bath with a control solution and record baseline currents.
  - $\circ~$  Apply **ML218 hydrochloride** at the desired concentration (e.g., 1  $\mu\text{M})$  and record the currents again.
  - Wash out the drug to observe any reversal of the effect.
- Data Analysis: Measure the peak amplitude of the T-type current before, during, and after ML218 application. Calculate the percentage of inhibition.



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Caption: Workflow for in vitro electrophysiology experiment.



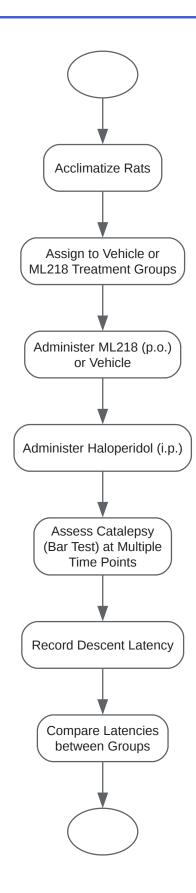
## In Vivo Model: Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential anti-parkinsonian effects of ML218. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by compounds with anti-parkinsonian activity.

#### Methodology:

- Animals: Use adult male Sprague-Dawley rats.
- Acclimatization: Acclimate the animals to the testing environment for at least one week before the experiment.
- Drug Administration:
  - Administer ML218 hydrochloride or vehicle orally (p.o.) at the desired doses (e.g., 1, 3, 10 mg/kg).
  - After a set time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally, i.p.) to induce catalepsy.
- Catalepsy Assessment (Bar Test):
  - At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes),
     place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.
  - Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
- Data Analysis: Compare the descent latencies between the vehicle-treated and ML218treated groups. A significant reduction in descent latency in the ML218 group indicates a reversal of catalepsy.





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Caption: Workflow for the haloperidol-induced catalepsy experiment.



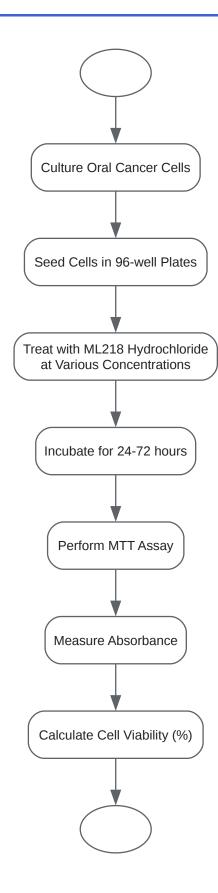
## In Vitro Cell Proliferation Assay: Oral Cancer Cells

This protocol is to determine the effect of **ML218 hydrochloride** on the proliferation of oral cancer cell lines.

### Methodology:

- Cell Culture: Culture human oral squamous carcinoma cells (e.g., Cal 27) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Treatment:
  - Replace the medium with fresh medium containing various concentrations of ML218 hydrochloride.
  - Include a vehicle-only control group.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Proliferation Assessment (MTT Assay):
  - Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
  - Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
  - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of ML218
   hydrochloride relative to the vehicle control. Determine the IC<sub>50</sub> value if applicable.





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Caption: Workflow for the in vitro cell proliferation assay.



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